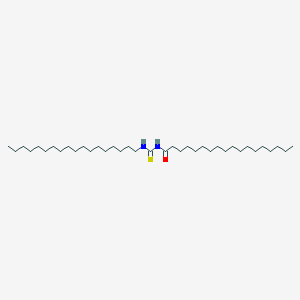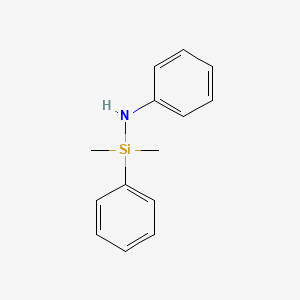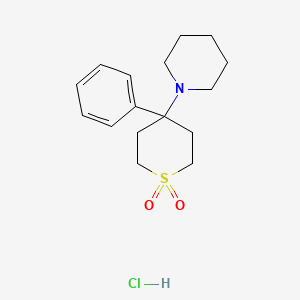
1-(Phenyltetrahydro-4-thiopyranyl)piperidine, oxide, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenyltetrahydro-4-thiopyranyl)piperidine, oxide, hydrochloride is a compound with a complex structure that includes a piperidine ring, a phenyl group, and a thiopyran ring.
Métodos De Preparación
The synthesis of 1-(Phenyltetrahydro-4-thiopyranyl)piperidine, oxide, hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of reagents such as piperidine and phenyl-substituted thiopyran derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(Phenyltetrahydro-4-thiopyranyl)piperidine, oxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Phenyltetrahydro-4-thiopyranyl)piperidine, oxide, hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1-(Phenyltetrahydro-4-thiopyranyl)piperidine, oxide, hydrochloride can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl group attached to a piperidine ring and exhibit various pharmacological effects.
Piperidine derivatives: These include a wide range of compounds with different substituents on the piperidine ring, each with unique properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
21602-58-4 |
|---|---|
Fórmula molecular |
C16H24ClNO2S |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
4-phenyl-4-piperidin-1-ylthiane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C16H23NO2S.ClH/c18-20(19)13-9-16(10-14-20,15-7-3-1-4-8-15)17-11-5-2-6-12-17;/h1,3-4,7-8H,2,5-6,9-14H2;1H |
Clave InChI |
ZPYSQRRYFWTIOD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2(CCS(=O)(=O)CC2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



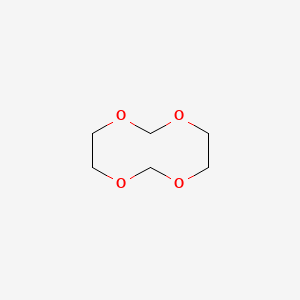
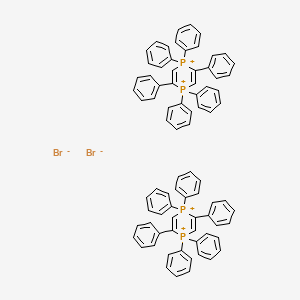


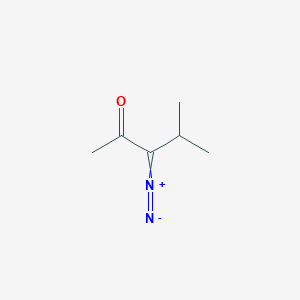
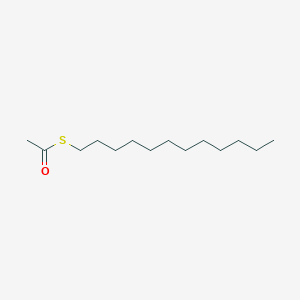
![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)
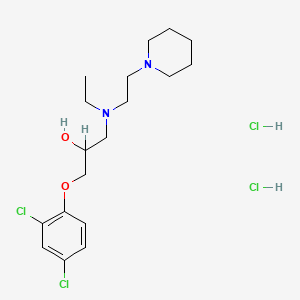
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)

